3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one
CAS No.: 331821-24-0
Cat. No.: VC7788718
Molecular Formula: C18H15BrO3
Molecular Weight: 359.219
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331821-24-0 |
|---|---|
| Molecular Formula | C18H15BrO3 |
| Molecular Weight | 359.219 |
| IUPAC Name | 3-(4-bromophenyl)-6-ethoxy-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C18H15BrO3/c1-3-21-14-8-9-16-15(10-14)11(2)17(18(20)22-16)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3 |
| Standard InChI Key | HQXGATHQZYDMKR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a benzopyran-2-one (chromen-2-one) system fused with a phenyl ring. Key substituents include:
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4-Bromophenyl group at position 3: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and binding interactions .
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Ethoxy group at position 6: Enhances lipophilicity and metabolic stability compared to hydroxylated analogs.
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Methyl group at position 4: Modulates electronic effects and contributes to conformational stability .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅BrO₃ | |
| Molecular Weight | 383.22 g/mol | |
| LogP (Partition Coefficient) | ~3.2 (estimated) | |
| Topological Polar Surface Area | 46.5 Ų |
The bromine atom contributes significantly to molecular weight (20.9% of total mass), while the ethoxy group increases hydrophobicity, as evidenced by the LogP value .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically follows a multi-step protocol derived from coumarin chemistry:
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Core Formation: Condensation of resorcinol derivatives with β-keto esters under Pechmann conditions forms the chromen-2-one backbone .
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Bromophenyl Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation introduces the 4-bromophenyl group at position 3 .
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Ethoxy Substitution: Nucleophilic aromatic substitution replaces a hydroxyl group at position 6 with ethoxy using ethyl bromide or ethylchloroacetate.
A representative microwave-assisted synthesis yields 44–89% efficiency, comparable to methods used for analog 3-(4-bromophenyl)-7-ethoxy-4-phenylchromen-2-one .
Purification and Characterization
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Chromatography: Silica gel column chromatography with CHCl₃:MeOH (10:0.25) eluent .
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Spectroscopic Validation:
Biological Activity and Mechanism
Serotonin Receptor Modulation
Structural analogs demonstrate subnanomolar binding affinity (Ki) for 5-HT₁A and 5-HT₂A receptors :
| Receptor | Ki Range (nM) | Analog Structure |
|---|---|---|
| 5-HT₁A | 0.1–10 | 7-Hydroxycoumarin-piperazine |
| 5-HT₂A | 1–50 | 6-Ethoxy-4-methyl derivatives |
The 4-bromophenyl group enhances receptor-ligand π-π stacking, while the ethoxy group improves blood-brain barrier permeability .
Comparative Analysis with Structural Analogs
The methyl group at position 4 reduces steric hindrance compared to phenyl analogs, favoring receptor accessibility .
Applications and Future Directions
Therapeutic Prospects
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Neuropsychiatric Disorders: 5-HT₁A partial agonism for anxiety/depression .
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Oncology: Combination therapies with DNA-damaging agents.
Material Science Applications
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